molecular formula C14H19N B14805680 2-(4-Isopropylphenyl)-3-methylbutanenitrile

2-(4-Isopropylphenyl)-3-methylbutanenitrile

Cat. No.: B14805680
M. Wt: 201.31 g/mol
InChI Key: PTSXRFHROLTSAB-UHFFFAOYSA-N
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Description

2-(4-Isopropylphenyl)-3-methylbutanenitrile is an organic compound characterized by its unique structure, which includes an isopropyl group attached to a phenyl ring and a nitrile group on a butane chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Isopropylphenyl)-3-methylbutanenitrile typically involves the reaction of 4-isopropylbenzyl chloride with a suitable nitrile source under basic conditions. One common method is the nucleophilic substitution reaction where 4-isopropylbenzyl chloride reacts with sodium cyanide in the presence of a polar aprotic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the isopropyl group, leading to the formation of corresponding alcohols or ketones.

    Reduction: Reduction of the nitrile group can yield primary amines.

    Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of 4-isopropylbenzaldehyde or 4-isopropylbenzoic acid.

    Reduction: Formation of 2-(4-isopropylphenyl)-3-methylbutylamine.

    Substitution: Formation of nitro, sulfonyl, or halogenated derivatives of the aromatic ring.

Scientific Research Applications

2-(4-Isopropylphenyl)-3-methylbutanenitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-Isopropylphenyl)-3-methylbutanenitrile depends on its interaction with molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, altering their activity. The nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    2-(4-Isobutylphenyl)propionic acid: Known for its anti-inflammatory properties.

    4-Isopropylbenzonitrile: Shares the isopropyl group and nitrile functionality but differs in the overall structure.

Uniqueness: 2-(4-Isopropylphenyl)-3-methylbutanenitrile is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of an isopropyl group and a nitrile group on a butane chain makes it a versatile intermediate in organic synthesis.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications

Properties

Molecular Formula

C14H19N

Molecular Weight

201.31 g/mol

IUPAC Name

3-methyl-2-(4-propan-2-ylphenyl)butanenitrile

InChI

InChI=1S/C14H19N/c1-10(2)12-5-7-13(8-6-12)14(9-15)11(3)4/h5-8,10-11,14H,1-4H3

InChI Key

PTSXRFHROLTSAB-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(C#N)C(C)C

Origin of Product

United States

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